N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide is a complex organic compound with potential pharmacological applications. It is characterized by its unique molecular structure, which includes a pyridazine ring, a phenyl group, and a nicotinamide moiety. The compound is of interest in medicinal chemistry due to its potential therapeutic effects.
The compound can be synthesized through various chemical methods, which often involve the reaction of specific precursors under controlled conditions. Detailed synthesis and characterization methods are crucial for understanding its properties and applications.
This compound belongs to the class of pyridazine derivatives and can be classified as an aromatic amide. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide typically involves multi-step reactions. A common method includes the condensation of 1-methyl-6-oxo-1,6-dihydropyridazine with an appropriate phenyl derivative followed by the introduction of the nicotinamide group.
The molecular structure of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide features:
The compound's molecular weight is approximately 302.35 g/mol. The structural formula can be represented as follows:
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide may undergo various chemical reactions typical for amides and aromatic compounds:
Reactions are typically conducted in controlled environments with appropriate safety measures due to the potential reactivity of intermediates involved.
The mechanism of action for N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide is not fully elucidated but may involve:
Studies suggest that compounds with similar structures exhibit activity against various biological targets, indicating potential therapeutic uses.
The physical properties of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used for characterization.
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide has potential applications in:
The amidation step connecting the nicotinamide and pyridazine-phenyl moieties is critical for constructing the target compound. Two predominant methodologies have been developed:
Coupling Agent-Mediated Amidation: Carbodiimide-based reagents (EDC, DCC) facilitate amide bond formation between 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline and nicotinic acid derivatives. Optimization studies reveal that in situ activation using HOBt (1-Hydroxybenzotriazole) suppresses racemization and epimerization, particularly when chiral purity is essential for downstream biological evaluation. Typical reaction conditions involve dichloromethane or DMF solvents at 0-5°C progressing to room temperature over 12-24 hours, yielding 72-85% of the hybrid product [4].
Acyl Chloride Route: Nicotinoyl chloride hydrochloride generated from nicotinic acid and thionyl chloride (SOCl₂) reacts efficiently with the aniline precursor. This method offers faster reaction times (<4 hours) but requires stringent moisture control. Pyridine or triethylamine serves as both solvent and base, neutralizing HCl byproducts. This approach achieves higher yields (88-92%) but poses handling challenges due to reagent sensitivity [5].
Table 1: Comparative Amidation Method Performance
Method | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Coupling Agent-Mediated | EDC/HOBt, DIPEA | DCM | 0-25 | 18 | 78-85 |
Acyl Chloride | Nicotinoyl chloride, Pyridine | Pyridine | 25 | 3 | 88-92 |
The 1-methyl-6-oxo-1,6-dihydropyridazine ring is synthesized via intramolecular hydrazine cyclocondensation. Key approaches include:
Dicarbonyl-Hydrazine Cyclization: Methyl-substituted 1,4-dicarbonyl compounds undergo regioselective cyclization with methylhydrazine. Acetic acid catalysis (5% v/v) at reflux (110°C) for 8 hours affords the 1-methyl-6-oxo-1,6-dihydropyridazine core in 70-75% yield. This method suffers from dimerization byproducts at higher concentrations (>0.5M), necessitating dilute conditions [4].
Pd-Catalyzed C-N Coupling: For electron-deficient precursors, palladium-catalyzed (Pd₂(dba)₃, Xantphos) coupling between β-halo α,β-unsaturated ketones and methylhydrazine enables cyclization under milder conditions (80°C, THF). This method achieves superior regiocontrol (>98%) and higher yields (82-90%), particularly with bromo-vinyl ketones, minimizing polyhalogenated impurities [6].
Table 2: Cyclization Methods for Pyridazinone Core Synthesis
Method | Conditions | Catalyst/Additive | Yield (%) | Regioselectivity |
---|---|---|---|---|
Dicarbonyl Cyclization | AcOH, Reflux, 8h | None | 70-75 | Moderate |
Pd-Catalyzed Coupling | Pd₂(dba)₃/Xantphos, 80°C, THF, 12h | Cs₂CO₃ | 82-90 | High |
Installing the aniline moiety at the meta-position of the phenyl linker requires precise regiocontrol:
Directed ortho-Metalation (DoM): A tert-butoxycarbonyl (Boc)-protected aniline intermediate undergoes lithium-halogen exchange (n-BuLi, -78°C) followed by electrophilic quenching (e.g., B(OMe)₃ for boronic acids, I₂ for iodination). Subsequent Boc deprotection (TFA/DCM) yields meta-substituted anilines with >95% regiochemical fidelity. This strategy is essential for synthesizing analogs with electron-withdrawing groups (–NO₂, –CN) at specific positions [5] [9].
Suzuki-Miyaura Coupling: For halogenated pyridazinones, palladium-catalyzed (Pd(PPh₃)₄) coupling with meta-aminophenylboronic acid derivatives achieves the desired linkage. Optimization identified aqueous Na₂CO₃ base and ethanol/toluene co-solvents (4:1) at 85°C as optimal, minimizing protodeboronation while achieving 80-88% yield. Steric hindrance from the 1-methyl group necessitates bulky ligands (SPhos) to prevent homocoupling [9].
Deuterium incorporation enables metabolic pathway tracing and NMR-based binding studies:
N-Methyl-d₃ Pyridazinone Synthesis: The key deuterated fragment, 1-(methyl-d₃)-6-oxo-1,6-dihydropyridazine, is prepared via deuteride reduction. 3-Bromo-6-methoxypyridazine undergoes LiAlD₄ reduction at 0°C, followed by acid-catalyzed (DCl/D₂O) deuterium exchange to install the deuterated methyl group. This yields [D₃]-methylpyridazinone with >99% isotopic purity and 68% isolated yield, confirmed by LC-MS and ²H NMR [1] [2].
H-D Exchange on Phenyl Ring: Electrophilic palladation using Pd(OAc)₂ in D₂O/AcOD (1:1) at 120°C facilitates regioselective deuteration at the phenyl ring’s ortho-positions. This 24-hour exchange achieves ~85% deuterium incorporation (per ortho site), enabling pharmacokinetic studies without altering steric parameters [2].
Sustainable methodologies enhance efficiency while reducing environmental impact:
Solvent-Free Mechanochemical Amidation: Ball milling (400 rpm, stainless steel jars) the aniline fragment with nicotinic acid using solid-state coupling agents (DCC, silica-supported) achieves 89% conversion in 2 hours without solvents. This eliminates volatile organic compound (VOC) emissions and reduces reaction energy input by 60% compared to solution-phase methods. The approach demonstrates excellent scalability (up to 100g) with minimal purification requirements [6] [10].
Catalytic Reaction Concentration: Cyclization steps employ sub-stoichiometric p-toluenesulfonic acid (pTSA, 10 mol%) in recyclable PEG-400 solvent. This system achieves 87% yield of the pyridazinone core after water-mediated crystallization, with the catalyst/solvent system reused over five cycles without significant yield reduction (<5% drop). Lifecycle analysis confirms a 45% reduction in process mass intensity (PMI) versus traditional acetic acid-mediated cyclization [10].
Table 3: Green Chemistry Metrics Comparison
Method | PMI (kg/kg) | E-Factor | VOC Use (L/kg) | Energy (kJ/mol) |
---|---|---|---|---|
Conventional Solution Synthesis | 120 | 86 | 95 | 850 |
Mechanochemical Amidation | 35 | 12 | 0 | 210 |
Catalytic Cyclization | 52 | 28 | 15 | 320 |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: